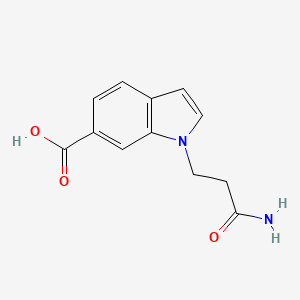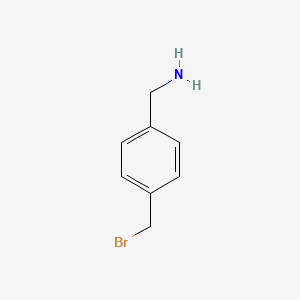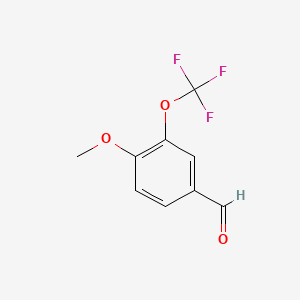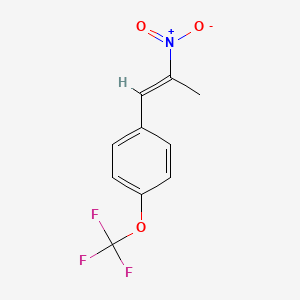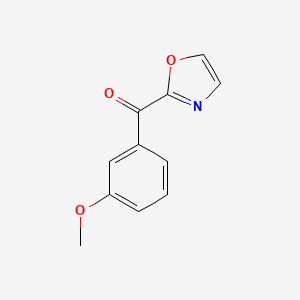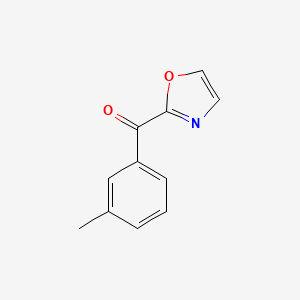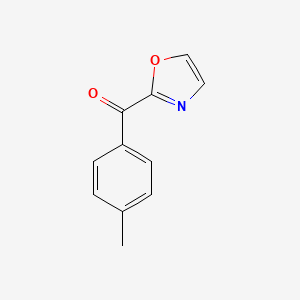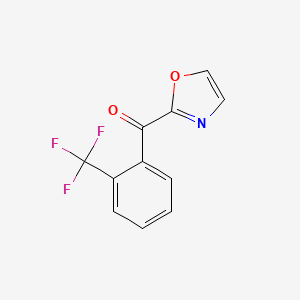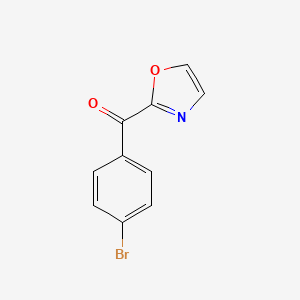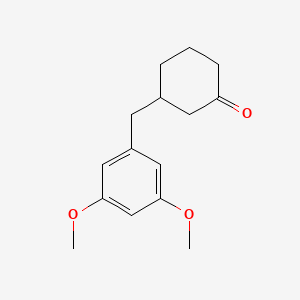
3-(3,5-Dimethoxybenzyl)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethoxybenzyl)cyclohexanone is a synthetic compound with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol. This compound is also referred to as DMC and has been studied for its unique chemical properties and potential therapeutic effects.
Métodos De Preparación
The synthesis of 3-(3,5-Dimethoxybenzyl)cyclohexanone involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 3,5-dimethoxybenzyl chloride with cyclohexanone in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
3-(3,5-Dimethoxybenzyl)cyclohexanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride typically produces alcohols.
Aplicaciones Científicas De Investigación
3-(3,5-Dimethoxybenzyl)cyclohexanone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research has explored its potential therapeutic effects, particularly in the field of anesthetics and analgesics, due to its structural similarity to ketamine.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Dimethoxybenzyl)cyclohexanone involves its interaction with specific molecular targets and pathways . As a derivative of ketamine, it is believed to act on the N-methyl-D-aspartate (NMDA) receptors in the brain, leading to its dissociative anesthetic effects. The compound may also interact with other neurotransmitter systems, such as the dopamine and serotonin receptors, contributing to its overall pharmacological profile.
Comparación Con Compuestos Similares
3-(3,5-Dimethoxybenzyl)cyclohexanone can be compared with other similar compounds, such as ketamine, phencyclidine (PCP), and methoxetamine (MXE):
Ketamine: Both compounds share structural similarities and exhibit dissociative anesthetic properties. this compound may have a different potency and duration of action.
Phencyclidine (PCP): While PCP is also a dissociative anesthetic, it has a higher potential for abuse and adverse effects compared to this compound.
Methoxetamine (MXE): MXE is another arylcyclohexylamine derivative with dissociative properties. It is structurally similar to this compound but may differ in its pharmacological effects and safety profile.
Propiedades
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-17-14-8-12(9-15(10-14)18-2)6-11-4-3-5-13(16)7-11/h8-11H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYNVVLQMUBGMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC2CCCC(=O)C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642360 |
Source


|
| Record name | 3-[(3,5-Dimethoxyphenyl)methyl]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-03-0 |
Source


|
| Record name | 3-[(3,5-Dimethoxyphenyl)methyl]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
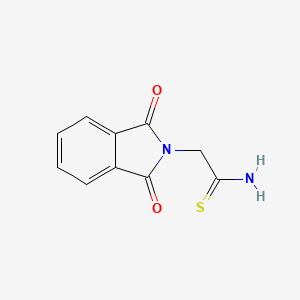
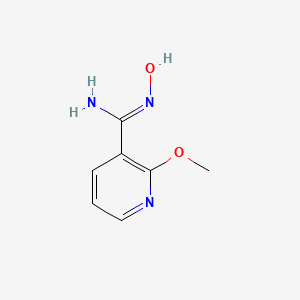
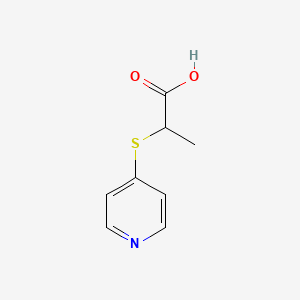
![3-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325366.png)
